molecular formula C12H13ClN2 B2817120 1,2-Diphenylhydrazine hydrochloride CAS No. 40391-77-3

1,2-Diphenylhydrazine hydrochloride

Cat. No.: B2817120
CAS No.: 40391-77-3
M. Wt: 220.7
InChI Key: CMVKHCZQVDNMPY-UHFFFAOYSA-N
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Description

1,2-Diphenylhydrazine hydrochloride is an aromatic organic compound consisting of two phenyl groups attached to a hydrazine moiety. It is commonly used in the synthesis of dyes, pharmaceuticals, and other industrial chemicals. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diphenylhydrazine hydrochloride can be synthesized through the reduction of nitrobenzene using zinc dust and hydrochloric acid. The reaction typically proceeds as follows:

2 C6H5NO2+4Zn+8HClC6H5NHNHC6H5+4ZnCl2+4H2O\text{2 C}_6\text{H}_5\text{NO}_2 + 4 \text{Zn} + 8 \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{NHNH}\text{C}_6\text{H}_5 + 4 \text{ZnCl}_2 + 4 \text{H}_2\text{O} 2 C6​H5​NO2​+4Zn+8HCl→C6​H5​NHNHC6​H5​+4ZnCl2​+4H2​O

This method involves the reduction of nitrobenzene to phenylhydroxylamine, which then undergoes further reduction to form 1,2-diphenylhydrazine .

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar reduction methods but with optimized conditions to increase yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1,2-Diphenylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form azobenzene.

    Reduction: Further reduction can lead to the formation of aniline derivatives.

    Substitution: It can participate in substitution reactions where one or both phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as zinc dust and hydrochloric acid are typically used.

    Substitution: Various electrophiles can be used to introduce different substituents onto the phenyl rings.

Major Products

Scientific Research Applications

1,2-Diphenylhydrazine hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 1,2-diphenylhydrazine hydrochloride exerts its effects involves its ability to undergo redox reactions. It can donate or accept electrons, making it a versatile reagent in various chemical processes. The compound interacts with molecular targets such as enzymes and receptors, influencing biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    1,1-Diphenylhydrazine: Another isomer with similar properties but different reactivity.

    Azobenzene: Formed through the oxidation of 1,2-diphenylhydrazine.

    Aniline: A simpler aromatic amine that can be derived from the reduction of 1,2-diphenylhydrazine.

Uniqueness

1,2-Diphenylhydrazine hydrochloride is unique due to its stability and ability to participate in a wide range of chemical reactions. Its dual phenyl groups provide steric hindrance, influencing its reactivity and making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1,2-diphenylhydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.ClH/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12;/h1-10,13-14H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVKHCZQVDNMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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